Cas no 1331655-96-9 (Coenzyme Q10-d6)

Coenzyme Q10-d6 化学的及び物理的性質
名前と識別子
-
- Coenzyme Q10-d6
-
- インチ: 1S/C24H34O4/c1-16(2)10-8-11-17(3)12-9-13-18(4)14-15-20-19(5)21(25)23(27-6)24(28-7)22(20)26/h10,12,14H,8-9,11,13,15H2,1-7H3
- InChIKey: XREILSQAXUAAHP-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(C(=O)C(OC([H])([H])[H])=C(OC([H])([H])[H])C1=O)C)C=C(C)CCC=C(C)CCC=C(C)C
じっけんとくせい
- 密度みつど: 1.0±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 526.8±50.0 °C at 760 mmHg
- フラッシュポイント: 225.3±30.2 °C
- じょうきあつ: 0.0±1.4 mmHg at 25°C
Coenzyme Q10-d6 セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Coenzyme Q10-d6 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C636502-100mg |
Coenzyme Q10-d6 |
1331655-96-9 | 100mg |
$15521.00 | 2023-05-18 | ||
TRC | C636502-250mg |
Coenzyme Q10-d6 |
1331655-96-9 | 250mg |
$27937.00 | 2023-05-18 | ||
TRC | C636502-500mg |
Coenzyme Q10-d6 |
1331655-96-9 | 500mg |
$40353.00 | 2023-05-18 | ||
TRC | C636502-10mg |
Coenzyme Q10-d6 |
1331655-96-9 | 10mg |
$138.00 | 2023-05-18 | ||
TRC | C636502-25mg |
Coenzyme Q10-d6 |
1331655-96-9 | 25mg |
$ 10500.00 | 2023-09-08 |
Coenzyme Q10-d6 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
-
Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
-
Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
Coenzyme Q10-d6に関する追加情報
Professional Introduction to Coenzyme Q10-d6 (CAS No. 1331655-96-9)
Coenzyme Q10-d6, with the chemical identifier CAS No. 1331655-96-9, is a deuterated form of Coenzyme Q10 (CoQ10), a vital compound naturally produced in the body and widely recognized for its role in energy metabolism and antioxidant defense mechanisms. This isotope-labeled derivative finds significant applications in the field of biochemical research, particularly in metabolic studies and drug development, where its stable isotope labeling enhances the sensitivity and specificity of analytical techniques.
The structure of Coenzyme Q10-d6 consists of a benzoquinone ring system attached to a long isoprenoid side chain. The deuterium atoms incorporated into the molecule serve as stable tracers, allowing researchers to track the metabolism and distribution of CoQ10 within biological systems. This makes it an invaluable tool in pharmacokinetic studies, enabling precise monitoring of drug interactions and metabolic pathways involving CoQ10.
In recent years, the importance of CoQ10 has been further underscored by its involvement in various physiological processes, including mitochondrial function, cellular signaling, and protection against oxidative stress. The stable isotope labeling of CoQ10-d6 has opened new avenues in understanding these processes at a molecular level. For instance, studies utilizing CoQ10-d6 have provided insights into how variations in CoQ10 levels impact mitochondrial efficiency and energy production, which are particularly relevant in conditions such as neurodegenerative diseases and cardiovascular disorders.
One of the most compelling applications of Coenzyme Q10-d6 is in the realm of drug development. Its use as an internal standard in mass spectrometry allows for accurate quantification of endogenous CoQ10 levels in biological samples. This has been instrumental in evaluating the efficacy of drugs designed to modulate CoQ10 biosynthesis or activity. Notably, research has shown that compounds targeting mitochondrial dysfunction often exhibit synergistic effects when combined with CoQ10 supplementation. The use of Coenzyme Q10-d6 has facilitated the identification of such synergistic interactions, paving the way for novel therapeutic strategies.
The stability provided by deuterium labeling also makes Coenzyme Q10-d6 an excellent candidate for long-term studies, where degradation or isomerization could otherwise complicate data interpretation. In clinical trials, this compound has been employed to assess the long-term metabolic effects of certain therapies on cellular energy production. Preliminary findings suggest that maintaining optimal levels of endogenous CoQ10 through supplementation may mitigate some adverse effects associated with certain medications, particularly those that affect mitochondrial function.
Furthermore, the use of isotopically labeled compounds like Coenzyme Q10-d6 aligns with the growing trend towards personalized medicine. By providing detailed metabolic profiles, these labeled derivatives enable researchers to tailor treatments based on individual physiological responses. This approach holds promise for optimizing therapeutic outcomes in patients suffering from metabolic disorders or those undergoing chemotherapy, where maintaining cellular energy homeostasis is crucial.
From a technical perspective, synthesizing high-purity Coenzyme Q10-d6 requires sophisticated methodologies to ensure the correct incorporation of deuterium atoms into the molecular structure. Advances in isotopic labeling techniques have made it possible to produce this compound with minimal contamination from unlabeled isotopes, thereby enhancing the reliability of experimental results. Manufacturers specializing in isotopic compounds have refined their processes to meet the stringent demands of biochemical research, ensuring that scientists have access to high-quality materials for their studies.
The regulatory landscape for compounds like Coenzyme Q10-d6 is also evolving to accommodate their growing use in research and clinical applications. Regulatory bodies recognize the importance of stable isotope-labeled compounds in advancing medical science and have established guidelines for their production and distribution. These guidelines emphasize quality control measures to ensure consistency across batches and compatibility with various analytical methods.
In conclusion, Coenzyme Q10-d6 (CAS No. 1331655-96-9) represents a significant advancement in biochemical research tools due to its role as a stable isotope-labeled derivative of a naturally occurring vital compound. Its applications span metabolic studies, drug development, and personalized medicine, offering researchers unprecedented insights into cellular processes and therapeutic interventions. As our understanding of mitochondrial function and oxidative stress continues to evolve, compounds like Coenzyme Q10-d6 will remain indispensable in unraveling complex biological mechanisms and developing innovative treatments for a wide range of health conditions.
1331655-96-9 (Coenzyme Q10-d6) 関連製品
- 2002032-94-0((1R,5S)-3-Azabicyclo[3.2.0]heptane-3-carboxamide)
- 1226237-15-5(2-1-(3,4-dimethoxyphenyl)cyclopropylacetic acid)
- 69306-89-4(Diploceline)
- 2777325-78-5(2-(4-methanesulfonyl-1,4-diazepan-1-yl)-N-3-(trifluoromethyl)phenylacetamide)
- 1170364-71-2(2-(3-Fluoro-4-methoxy-benzyl)-piperidine Hydrochloride)
- 1804200-76-7(2-Methyl-5-(3-oxopropyl)phenylacetic acid)
- 2171496-26-5(4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-(2-fluorophenyl)carbamoylbutanoic acid)
- 212622-32-7(4-chloro-5-(methylamino)-2,3-dihydropyridazin-3-one)
- 946272-27-1(4-4-(2-fluorobenzenesulfonyl)piperazin-1-yl-2-methyl-6-phenoxypyrimidine)
- 866018-51-1(2-chloro-N-{[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}benzenesulfonamide)




